molecular formula C11H12N4 B3840046 N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3840046
M. Wt: 200.24 g/mol
InChI Key: AQCNDIUVPKLJMW-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 4-ethylbenzaldehyde and 4H-1,2,4-triazol-4-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its antimicrobial and antifungal activities.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can inhibit enzyme activity. Additionally, it can interact with cellular components, leading to the disruption of metabolic pathways and inhibition of cell growth. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
  • N-[(Z)-(4-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
  • N-[(Z)-(4-chlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its ability to penetrate biological membranes. This structural feature can also impact the compound’s binding affinity to molecular targets, leading to differences in its pharmacological and therapeutic properties compared to similar compounds.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-10-3-5-11(6-4-10)7-14-15-8-12-13-9-15/h3-9H,2H2,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCNDIUVPKLJMW-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
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N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
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N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
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N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
N-[(Z)-(4-ethylphenyl)methylidene]-4H-1,2,4-triazol-4-amine

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